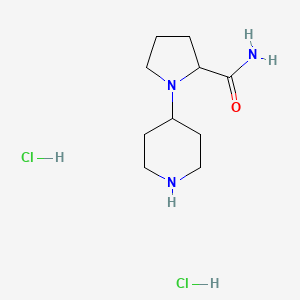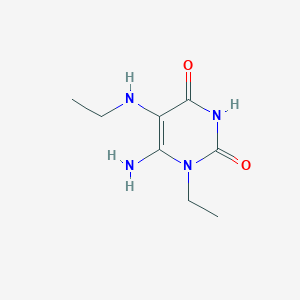
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
“6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 1178125-24-0 . It has a molecular weight of 198.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N4O2/c1-3-10-5-6 (9)12 (4-2)8 (14)11-7 (5)13/h10H,3-4,9H2,1-2H3, (H,11,13,14) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
- Pyrimidine derivatives have been evaluated for their antiviral activities, particularly against hepatitis B virus (HBV), showing moderate to high activities. This suggests their potential application in developing new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Some pyrimidine compounds have exhibited significant antibacterial activity, making them candidates for antibacterial drug development (Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019).
Supramolecular Chemistry
- Novel pyrimidine derivatives have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies with crown ethers. These findings have implications for the design of new materials with specific electronic or photonic properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Cancer Research
- Research on pyrimidine derivatives has identified compounds with potential anticancer properties. These compounds have shown activity in in vitro models, suggesting their utility in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Alzheimer's Disease Treatment
- Pyrimidine-based compounds have been identified as potential inhibitors of acetylcholinesterase, a target for Alzheimer's disease treatment. These compounds have shown nanomolar affinity in vitro and demonstrated potency in improving memory impairment in animal models (Semenov, Zueva, Mukhamedyarov, Lushchekina, Petukhova, Gubaidullina, Krylova, Saifina, Lenina, & Petrov, 2020).
Material Science and Chemistry
- Pyrimidine derivatives have been synthesized and characterized for their potential applications in material science, demonstrating interesting optical and electronic properties. These compounds may serve as efficient candidates for optical, nonlinear optical (NLO), and drug discovery applications, showcasing their versatility in scientific research (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAZWRUFLWOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N(C(=O)NC1=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)
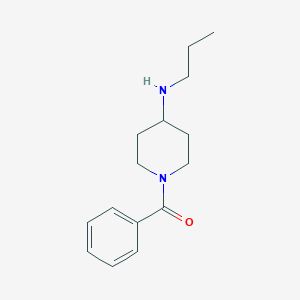
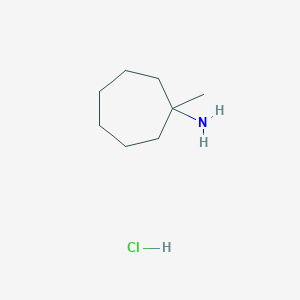
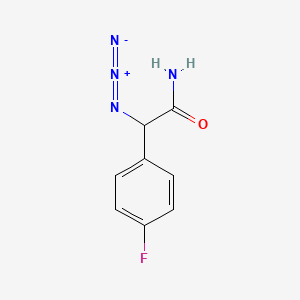
![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
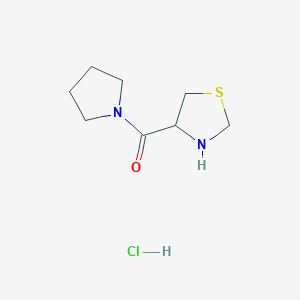
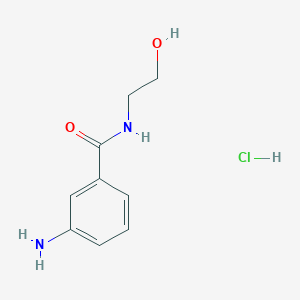
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
